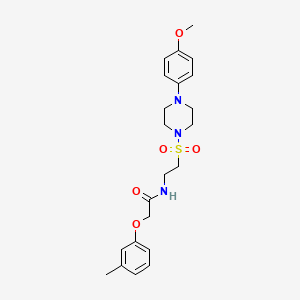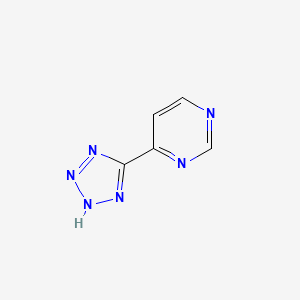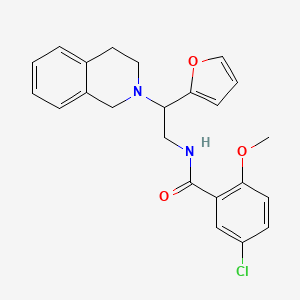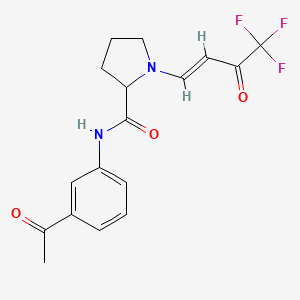
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various therapeutic agents, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral drugs, and more. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. Research has shown that piperazines can be a flexible building block for drug-like elements, suggesting their modification could impact pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Antibody-Based Methods for Research and Risk Control
Antibodies are utilized as analytical tools in assays for clinical chemistry, endocrinology, food, and environmental research. Development in antibody technology, particularly in ELISA and related techniques, has advanced the detection of various compounds, including herbicides, surfactants, and veterinary drugs. This demonstrates the broad application of antibody-based methods in detecting and quantifying chemical entities in various matrices (Fránek & Hruška, 2018).
DNA Minor Groove Binders
The dye Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, serve as models for understanding DNA sequence recognition and binding. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Their application highlights the intersection of chemistry and biology in understanding cellular processes (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics of Piperazine Derivatives
A comprehensive review of piperazine derivatives, including their chemistry, pharmacokinetics, pharmacodynamics, and analytical methods, provides insights into their potential as therapeutic agents. This research underscores the importance of understanding these aspects for the development of new drugs and their effective use in treatment (Sharma et al., 2021).
Environmental and Food Analysis
The use of piperazine derivatives in environmental and food analysis, particularly for the detection and quantification of pollutants and contaminants, highlights their importance in maintaining safety standards. Advanced methods, including nanofiltration membranes and analytical techniques for determining antioxidant activity, show the diverse applications of these compounds in environmental science and food safety (Shao et al., 2022; Munteanu & Apetrei, 2021).
Wirkmechanismus
Target of action
This compound is a potent, selective D4 dopamine receptor ligand . The D4 dopamine receptor is one of the five subtypes of the dopamine receptor in the brain. It’s involved in cognitive, emotional, and endocrine functions.
Mode of action
As a ligand, this compound binds to the D4 dopamine receptor, potentially altering the receptor’s activity . The exact interaction and resulting changes would depend on the specific characteristics of the compound and the receptor.
Biochemical pathways
Dopamine receptors are involved in several major pathways, including the mesolimbic pathway, the mesocortical pathway, the nigrostriatal pathway, and the tuberoinfundibular pathway. The compound’s action on the D4 dopamine receptor could affect these pathways, leading to downstream effects .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific interaction with the D4 dopamine receptor and the subsequent changes in the receptor’s activity .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-4-3-5-21(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)19-6-8-20(29-2)9-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHQWRSUROWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)


![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2628063.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)


![5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2628075.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide](/img/structure/B2628078.png)
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2628080.png)
